molecular formula C14H11N3OS2 B2531293 N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 393571-56-7

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2531293
CAS No.: 393571-56-7
M. Wt: 301.38
InChI Key: ILMPUZLMSTWWOT-UHFFFAOYSA-N
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Description

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C14H11N3OS2 and its molecular weight is 301.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Dyeing Performance

One application of thiadiazole derivatives, closely related to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, is in the synthesis of acid dyes and their dyeing performance on nylon fabric. Malik et al. (2018) synthesized a series of thiadiazole derivatives, highlighting their potential in creating new dye compounds with specific characteristics for textile applications (Malik, Patel, Tailor, & Patel, 2018).

Antimicrobial Activities

Zamani et al. (2004) investigated thiadiazole derivatives, including structures similar to this compound, for their antimicrobial properties. The study synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles, assessing their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some synthesized compounds exhibited notable antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Zamani, Faghihi, Tofighi, & Shariatzadeh, 2004).

Cytotoxicity and Anticancer Potential

Choodamani et al. (2021) focused on the synthesis of 2-(naphthalen-1-yl)-methyl-6-arylimidazo[2,1-b][1,3,4]thiadiazole derivatives, examining their cytotoxicity against various cancer cell lines, including murine leukemia L1210, human cervix carcinoma HeLa, and human T-lymphocyte CEM. The study identified compounds with potent cytotoxicity, suggesting their application in anticancer research (Choodamani et al., 2021).

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c1-19-14-17-16-13(20-14)15-12(18)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMPUZLMSTWWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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